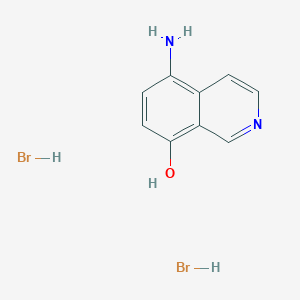
5-Aminoisoquinolin-8-ol dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Aminoisoquinolin-8-ol dihydrobromide is a chemical compound with the molecular formula C₉H₁₀Br₂N₂O. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoisoquinolin-8-ol dihydrobromide typically involves the reaction of 5-aminoisoquinolin-8-ol with hydrobromic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the product .
Industrial Production Methods
化学反応の分析
Types of Reactions
5-Aminoisoquinolin-8-ol dihydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .
科学的研究の応用
5-Aminoisoquinolin-8-ol dihydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The exact mechanism of action of 5-Aminoisoquinolin-8-ol dihydrobromide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
類似化合物との比較
Similar Compounds
5-Aminoquinolin-8-ol: Similar in structure but lacks the dihydrobromide component.
8-Aminoquinoline: Another derivative of quinoline with different functional groups.
Isoquinoline: The parent compound from which 5-Aminoisoquinolin-8-ol dihydrobromide is derived.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its dihydrobromide component enhances its solubility and stability, making it suitable for various research applications .
特性
分子式 |
C9H10Br2N2O |
|---|---|
分子量 |
322.00 g/mol |
IUPAC名 |
5-aminoisoquinolin-8-ol;dihydrobromide |
InChI |
InChI=1S/C9H8N2O.2BrH/c10-8-1-2-9(12)7-5-11-4-3-6(7)8;;/h1-5,12H,10H2;2*1H |
InChIキー |
MQZUBSPGPIGHSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=NC=CC2=C1N)O.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13202561.png)
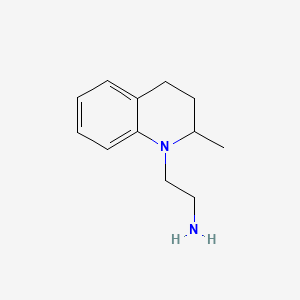
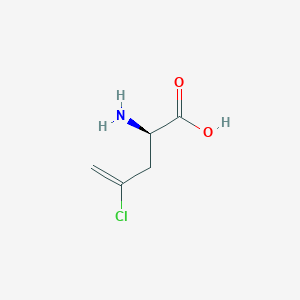

![2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13202584.png)

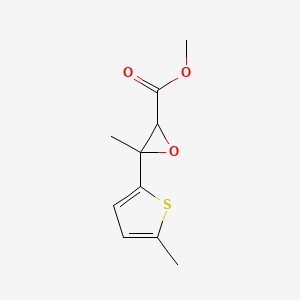
![1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carbaldehyde](/img/structure/B13202603.png)
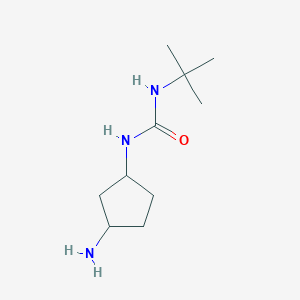
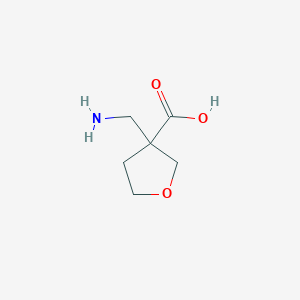
![2-chloro-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13202625.png)
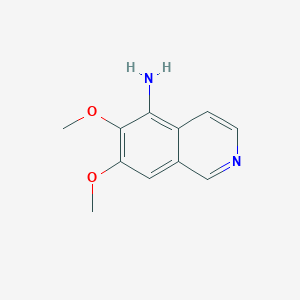
![[(3-Methoxy-4-methylbenzoyl)amino]acetic acid](/img/structure/B13202628.png)

